N-(2-ethoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound is a structurally complex molecule featuring:
- Acetamide backbone: The N-(2-ethoxyphenyl) group is linked to a central 1,8-naphthyridine core via a methylene bridge.
- 1,8-Naphthyridine core: A bicyclic heteroaromatic system substituted with a methyl group at position 7 and a 1,2,4-oxadiazole ring at position 2.
- 1,2,4-Oxadiazole moiety: This five-membered heterocycle is fused to a 4-methylphenyl group, enhancing electronic and steric properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-4-36-23-8-6-5-7-22(23)30-24(34)16-33-15-21(25(35)20-14-11-18(3)29-27(20)33)28-31-26(32-37-28)19-12-9-17(2)10-13-19/h5-15H,4,16H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHODVIEKGWLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Core Heterocycle Comparison
- Its nitrogen-rich structure may enhance binding to metal ions or enzyme active sites.
- 1,2,4-Oxadiazole vs. 1,2,3-Triazole/Thiazolidinone: Oxadiazole (Target): Electron-deficient, stable under physiological conditions, often used as a bioisostere for ester or amide groups. 1,2,3-Triazole (): Forms via click chemistry, offers hydrogen-bonding capacity and metabolic stability . Thiazolidinone (): Known for hypoglycemic activity via PPAR-γ modulation .
Acetamide Substituents
- Target’s 2-Ethoxyphenyl Group : Enhances lipophilicity compared to ’s phenyl/nitrophenyl or ’s nitro-substituted aryl . Ethoxy may improve blood-brain barrier penetration.
- ’s Methoxyphenoxy: Introduces steric bulk and polarizability, critical for hypoglycemic activity .
Spectroscopic Signatures
- IR Spectroscopy :
- ¹H NMR: Target: Aromatic protons in 1,8-naphthyridine (δ 7.5–8.5 ppm); oxadiazole CH (δ 8.0–8.5 ppm) . : Thiazolidinone CH₂ (δ 4.0 ppm) and methoxy (δ 3.8 ppm) .
Research Implications and Gaps
- The target compound’s 1,8-naphthyridine core and oxadiazole substituent differentiate it from coumarin- or triazole-based analogs.
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